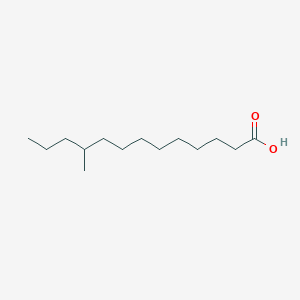
10-Methyltridecanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Methyltridecanoic acid belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been detected in multiple biofluids, such as saliva and urine. Within the cell, this compound is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.
This compound is a long-chain fatty acid.
科学的研究の応用
Antimicrobial Properties
- 10-Methyltridecanoic Acid has been found to exhibit significant inhibitory activity against Gram-positive bacteria. This discovery highlights its potential use in developing antimicrobial agents. This was demonstrated in a study by Goodrich and Roberts (1971) on wool wax, where they isolated (+)-10-Methyldodecanoic acid and 12-methyltridecanoic acid and tested their antibacterial properties (Goodrich & Roberts, 1971).
Chemical Synthesis and Industrial Applications
- The compound has been involved in various chemical synthesis processes. For example, the synthesis of p-nitrophenoxydecanoic acid, as improved by Jian and Dong (2006), used 10-bromodecanoic acid as a starting material. This highlights the role of similar compounds in synthetic chemistry (Jian & Dong, 2006).
- In the context of polymer chemistry, Ajima et al. (1985) demonstrated the polymerization of 10-hydroxydecanoic acid, showcasing potential applications in material science and engineering (Ajima et al., 1985).
Biological and Environmental Impact
- The effects of fatty acids, including 10-hydroxydecanoic acid, on biotransformation processes have been studied. Sugiharto et al. (2018) explored the impact of decanoic acid and 10-hydroxydecanoic acid on the biotransformation of methyl decanoate to sebacic acid, providing insights into environmental and industrial biotechnology (Sugiharto et al., 2018).
特性
分子式 |
C14H28O2 |
|---|---|
分子量 |
228.37 g/mol |
IUPAC名 |
10-methyltridecanoic acid |
InChI |
InChI=1S/C14H28O2/c1-3-10-13(2)11-8-6-4-5-7-9-12-14(15)16/h13H,3-12H2,1-2H3,(H,15,16) |
InChIキー |
OVRJJCKGCSPVGT-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)CCCCCCCCC(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5,6,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1259957.png)
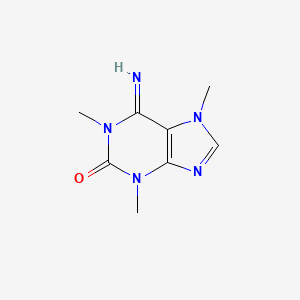

![Cyclopentanone, 2,5-bis[(4-hydroxy-3-methoxyphenyl)methylene]-](/img/structure/B1259966.png)

![(9R,10S,13R,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1259968.png)
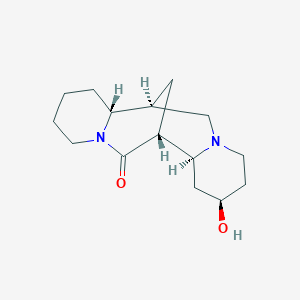
![(3E,5Z)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one](/img/structure/B1259971.png)
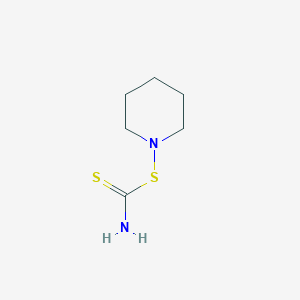
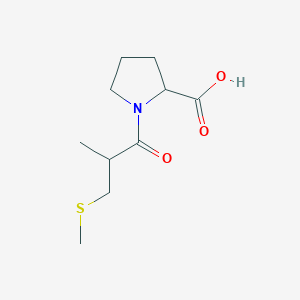
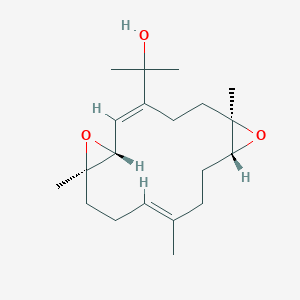
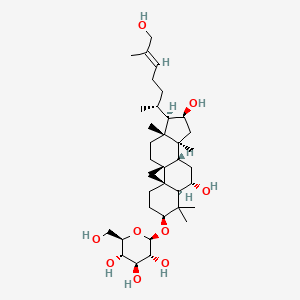

![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,6-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1259981.png)